Pent-4-ynamide
Overview
Description
Pent-4-ynamide is a compound belonging to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure endows ynamides with a highly polarized triple bond, making them versatile reagents in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ynamides, including pent-4-ynamide, can be achieved through various methods. One robust and modular approach involves the use of trichloroethene as a two-carbon synthon. This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides . Another common method is the copper-catalyzed coupling of amides with alkynes or their derivatives .
Industrial Production Methods
Industrial production of ynamides often employs scalable one-step synthetic methods from inexpensive starting materials. For instance, a water-removable ynamide coupling reagent has been developed, offering a column-free purification of the target coupling product .
Chemical Reactions Analysis
Types of Reactions
Pent-4-ynamide undergoes various types of reactions, including:
Cycloaddition: This reaction involves the formation of a ring structure by the addition of multiple reactants.
Cyclization: This reaction forms a cyclic compound from a linear precursor.
Intramolecular Alkoxylation-Initiated Rearrangement: This reaction involves the rearrangement of atoms within a molecule initiated by the addition of an alkoxy group.
Oxygen Atom Transfer Reactions: These reactions involve the transfer of an oxygen atom from one molecule to another.
Hydro-Heteroatom Addition Reactions: These reactions involve the addition of a hydrogen atom and a heteroatom (such as nitrogen or oxygen) to a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Brønsted acids, transition metals, and various electrophiles. The reaction conditions often involve mild temperatures and the presence of a catalyst .
Major Products Formed
The major products formed from the reactions of this compound include structurally complex N-containing molecules, especially valuable N-heterocycles .
Scientific Research Applications
Pent-4-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pent-4-ynamide exerts its effects involves the highly polarized triple bond, which enables unique chemical transformations. The molecular targets and pathways involved include the formation of carbenes and carbenoids, as well as the generation of keteniminium ions . These intermediates play a crucial role in the various reactions and applications of this compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pent-4-ynamide include:
- N-alkynyl sulfoximines
- Oxazolidinone-containing ynamides
- Carbamate-containing ynamides
Uniqueness
This compound is unique due to its highly polarized triple bond and the presence of an electron-withdrawing group on the nitrogen atom. This structure allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
pent-4-ynamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-3-4-5(6)7/h1H,3-4H2,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPBZMJMJUNQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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